8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.34 g/mol This compound is characterized by its spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the spiro ring system
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death, and has been implicated in various inflammatory diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .
Result of Action
The inhibition of RIPK1 by this compound results in significant anti-necroptotic effects . In a U937 cell necroptosis model, the compound showed significant protective effects against necroptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by benzylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and benzylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amines or alcohols.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
8-Benzyl-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
8-Benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro decan-3-one: This compound includes additional functional groups that may enhance its biological activity.
Uniqueness: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of a benzyl group, which can influence its reactivity and interaction with biological targets. Its potential as a RIPK1 inhibitor further distinguishes it from other similar compounds .
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUKTYVHYSBFFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437246 |
Source
|
Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154495-69-9 |
Source
|
Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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